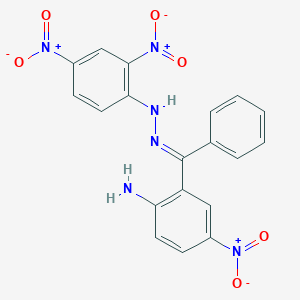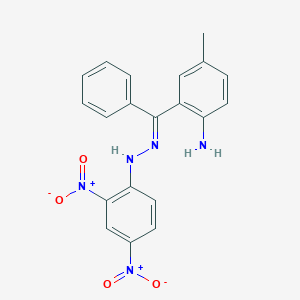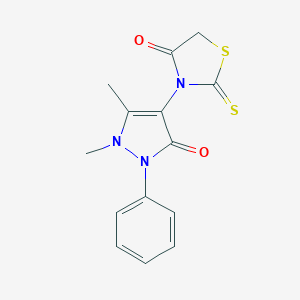
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one
説明
The compound “3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one” is a chemical compound with the CAS Number: 1001735-55-2 . It has a molecular weight of 332.36 .
Synthesis Analysis
The synthesis and characterization of a similar compound, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, was reported by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .Physical And Chemical Properties Analysis
The compound has a molecular formula of C19H16N4O2 and an InChI key of UBDHHVNTMGVYRZ-UHFFFAOYSA-N . It is stored at a temperature of 28 C .科学的研究の応用
Anticancer Potential
3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one has shown potential in cancer research. For instance, some derivatives of this compound demonstrated significant anti-breast cancer activity against the human tumor breast cancer cell line MCF7 (Ghorab, El-Gazzar, & Alsaid, 2014).
Anti-Inflammatory Activity
This compound's derivatives have also been explored for their anti-inflammatory properties. Research in this domain revealed that certain derivatives exhibit significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Utility in Heterocyclic Synthesis
The compound serves as a key intermediate in the synthesis of various heterocyclic derivatives. This includes the development of pyrazole, pyridine, and pyrimidine derivatives, indicating its utility in diverse chemical syntheses (Fadda, Etman, El-Seidy, & Elattar, 2012).
Structural Characterization and Analysis
Structural studies of derivatives of this compound have provided insights into their hydrogen-bonding patterns and molecular conformations. Such studies are vital for understanding the properties and potential applications of these compounds (Mnguni & Lemmerer, 2015).
Antimicrobial Properties
Research on derivatives of this compound has also identified significant antimicrobial properties. This includes activity against various Gram-positive and Gram-negative bacteria, as well as fungi, showcasing its potential in antimicrobial drug development (Reddy, Devi, Sunitha, & Nagaraj, 2010).
Safety and Hazards
作用機序
Target of Action
The primary targets of the compound are yet to be identified. The compound is a relatively new entity and research is ongoing to identify its specific targets .
Mode of Action
The exact mode of action of the compound is currently unknown. It is known that the compound interacts with its targets in a way that leads to changes in cellular processes
Biochemical Pathways
It is likely that the compound affects multiple pathways given its complex structure . More research is needed to identify the specific pathways affected.
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation . These properties will have a significant impact on the compound’s bioavailability and overall effectiveness.
Result of Action
The molecular and cellular effects of the compound’s action are currently being studied. Preliminary research suggests that the compound may have potential therapeutic effects, but further studies are needed to confirm these findings .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets
特性
IUPAC Name |
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-12(16-11(18)8-21-14(16)20)13(19)17(15(9)2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJJTOLCAHEXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)CSC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(quinolin-2-ylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B381907.png)
![{2-[(Trifluoromethyl)sulfanyl]anilino}acetic acid](/img/structure/B381908.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid](/img/structure/B381909.png)
![1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B381911.png)

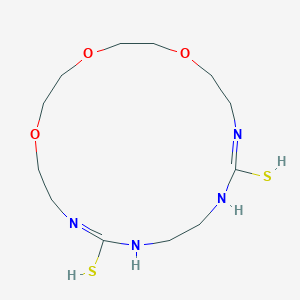
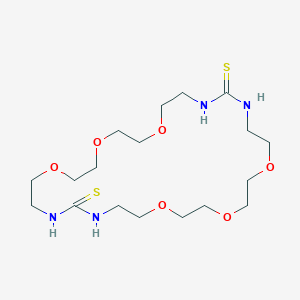

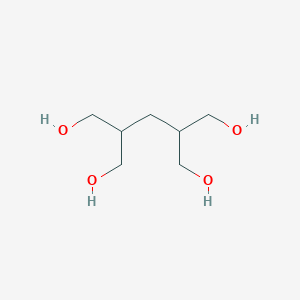
![6,9,12,20,23,28,31-Heptaoxa-1,3,15,17-tetraazabicyclo[15.8.8]tritriacontane-2,16-dithione](/img/structure/B381922.png)
![[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B381924.png)
![2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B381925.png)
